5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine
Description
5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine is a chemically modified nucleoside derivative widely used in oligonucleotide synthesis and pharmaceutical research. Its structure features two critical modifications:
- 5'-O-Bis(4-methoxyphenyl)phenylmethyl (DMT) group: This bulky protecting group shields the 5'-hydroxyl during solid-phase synthesis, preventing unwanted side reactions and enabling sequential coupling .
- N-ethyl substitution: The ethyl group on the cytidine base (N4 position) enhances metabolic stability by reducing enzymatic deamination, a common degradation pathway for cytidine analogs .
These modifications make the compound particularly valuable in synthesizing stable antisense oligonucleotides, siRNA, and therapeutic agents targeting genetic disorders or viral infections.
Properties
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4-(ethylamino)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N3O6/c1-4-33-29-18-19-35(31(37)34-29)30-20-27(36)28(41-30)21-40-32(22-8-6-5-7-9-22,23-10-14-25(38-2)15-11-23)24-12-16-26(39-3)17-13-24/h5-19,27-28,30,36H,4,20-21H2,1-3H3,(H,33,34,37)/t27-,28+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQGVQQVTVATBT-PKZQBKLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747178 | |
| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-ethylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195535-75-2 | |
| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-ethylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N4-Ethylation of 2'-Deoxycytidine
The introduction of an ethyl group to the cytosine’s exocyclic amine is achieved through nucleophilic substitution or reductive amination.
Method A: Alkylation with Ethyl Iodide
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Reagents : 2'-Deoxycytidine, ethyl iodide, sodium hydride (NaH), dimethylformamide (DMF).
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Conditions : Anhydrous DMF, 0°C to room temperature, 12–24 hours.
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Mechanism : Deprotonation of the N4-amine by NaH facilitates nucleophilic attack on ethyl iodide.
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Yield : ~60–70% (inferred from analogous alkylation methods).
Method B: Mitsunobu Reaction
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Reagents : Ethanol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).
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Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 6–8 hours.
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Advantage : Higher regioselectivity due to the Mitsunobu mechanism’s preference for less sterically hindered amines.
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Challenge : Requires stoichiometric PPh₃ and DEAD, increasing cost.
5'-O-Tritylation with DMT-Cl
Protection of the 5'-hydroxyl group employs 4,4'-dimethoxytrityl chloride (DMT-Cl), a standard reagent in nucleoside chemistry.
Procedure
Side Reactions
Phosphoramidite Activation
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Reagents : 2-Cyanoethyl tetraisopropylphosphorodiamidite, 1H-tetrazole.
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Conditions : Anhydrous acetonitrile, room temperature, 1 hour.
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Outcome : 3'-OH converted to a phosphoramidite, enabling automated DNA synthesis.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
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¹H NMR : Key signals include the DMT aromatic protons (δ 6.8–7.4 ppm) and N4-ethyl group (δ 1.2 ppm, triplet).
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Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 558.3 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in N4-Ethylation
DMT Stability During Workup
Chemical Reactions Analysis
Types of Reactions
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-ethylcytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl iodide in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the nucleoside.
Reduction: Reduced forms of the nucleoside.
Substitution: Ethylated derivatives.
Scientific Research Applications
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-ethylcytidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides.
Biology: Studied for its potential role in modifying genetic material and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of synthetic DNA and RNA for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-ethylcytidine involves its incorporation into nucleic acids. This incorporation can disrupt normal cellular processes by:
Inhibiting DNA and RNA Synthesis: The modified nucleoside can interfere with the enzymes involved in nucleic acid synthesis.
Inducing Mutations: Its incorporation can lead to mutations, which can be lethal to cells or viruses.
Targeting Specific Pathways: The compound can target specific molecular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine and its analogs:
Key Differentiators
Protecting Group Variations
N4 Substitutions :
- The N-ethyl group in the target compound offers superior resistance to deaminases compared to the benzoyl or acetyl groups in analogs . This is critical for in vivo applications where cytidine deamination limits therapeutic efficacy.
- N4-Benzoyl (CAS 67219-55-0) is a traditional choice for base protection but requires harsh deprotection conditions (e.g., aqueous ammonia), which may degrade sensitive oligonucleotides .
Sugar Modifications :
Functional Performance
- Metabolic Stability: The combination of N-ethyl and 5'-DMT in the target compound outperforms N4-benzoyl and 2'-O-methyl analogs in serum stability assays, with a half-life increase of ~30% .
- Synthetic Utility: 3'-O-TBDPS protection (CAS 166758-07-2) allows orthogonal deprotection in multi-step syntheses but introduces solubility challenges in non-polar solvents . The target compound's lack of 3'-modifications simplifies purification and reduces cost compared to silyl-protected analogs .
Biological Activity
5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine, a synthetic nucleoside analog, has garnered attention for its potential biological activities. This compound, with the molecular formula CHNO and a molecular weight of 557.65 g/mol, is notable for its structural modifications that enhance its interaction with biological targets.
Chemical Structure
The compound features a modified cytidine base, which is crucial for its biological activity. The structure can be represented as follows:
The primary mechanism through which this compound exerts its biological effects involves its interaction with nucleic acid structures and potential inhibition of nucleoside transporters. This interaction may lead to altered nucleic acid synthesis and function, impacting cellular proliferation and survival.
Antiviral Properties
Research indicates that this compound exhibits antiviral activity against various viruses by interfering with their replication processes. For instance, studies have demonstrated that nucleoside analogs similar to this compound can inhibit viral polymerases, thereby preventing viral genome replication.
Antitumor Effects
The compound has also shown promise in cancer research. Its structural modifications allow it to selectively target cancer cell lines, inducing apoptosis (programmed cell death). In vitro studies have suggested that it may inhibit tumor growth by disrupting cellular signaling pathways involved in proliferation.
Case Studies
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Antiviral Activity Against HIV
- A study evaluated the efficacy of this compound against HIV-1 replication in cell cultures. Results indicated a significant reduction in viral load at concentrations that did not adversely affect cell viability.
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Cytotoxicity in Cancer Cell Lines
- In another investigation, the compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed an IC50 value indicating effective cytotoxicity at low micromolar concentrations, supporting its potential as a chemotherapeutic agent.
Research Findings
Q & A
Basic: What are the key synthetic strategies for preparing 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine, and how do protecting groups influence its reactivity?
The compound is synthesized via sequential protection of the nucleoside. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group using bis(4-methoxyphenyl)phenylmethyl chloride under anhydrous conditions, typically in pyridine or acetonitrile. The N-ethyl modification is introduced through alkylation of the cytidine base, often using ethyl iodide in the presence of a base like DBU. Protecting groups like DMT enhance solubility in organic solvents and prevent unwanted side reactions during phosphoramidite-based oligonucleotide synthesis. The 3'-OH is frequently converted to a phosphoramidite for automated solid-phase synthesis .
Basic: What analytical methods are recommended for characterizing the purity and structural integrity of this compound?
Reverse-phase HPLC with UV detection (260 nm) is standard for assessing purity, with C18 columns and gradients of acetonitrile/water (0.1% TFA). Mass spectrometry (ESI or MALDI-TOF) confirms molecular weight, while H/C NMR resolves structural features, such as DMT aromatic protons (6.7–7.4 ppm) and the N-ethyl group’s triplet (~1.2 ppm). Purity ≥98% is critical for oligonucleotide synthesis to avoid truncated sequences .
Basic: How is this compound utilized in oligonucleotide synthesis, and what advantages does it offer over unmodified nucleosides?
As a phosphoramidite, it enables site-specific incorporation of N-ethylcytidine into DNA/RNA strands. The DMT group allows controlled elongation via acid-labile deprotection (e.g., 3% trichloroacetic acid in dichloromethane). The N-ethyl modification enhances nuclease resistance and can modulate base-pairing specificity, useful in antisense or siRNA applications. This contrasts with unmodified cytidine, which lacks such stability .
Advanced: What challenges arise in handling the phosphoramidite form of this compound, and how are they mitigated?
The phosphoramidite is moisture-sensitive, requiring storage under inert gas (argon) at –20°C. Degradation leads to reduced coupling efficiency (<95%), detectable via P NMR (shift from ~149 ppm). Strict anhydrous conditions (molecular sieves, dry solvents) and immediate use after dissolution in acetonitrile are critical. Coupling activators (e.g., 1H-tetrazole) must be freshly prepared to prevent oxidation .
Advanced: How can coupling efficiency be optimized during solid-phase synthesis when using this modified nucleoside?
Coupling efficiency (>99%) is achieved by optimizing activator concentration (0.25 M 5-ethylthio-1H-tetrazole) and extended reaction times (180–300 seconds). Monitoring trityl release (UV quantification at 498 nm) ensures stepwise yield. Pre-activation of the phosphoramidite for 30 seconds before delivery to the solid support minimizes side reactions. Impurities in the phosphoramidite (e.g., hydrolyzed species) must be <1% to prevent sequence errors .
Advanced: How does the stability of the DMT group vary under different acidic conditions, and what are the implications for deprotection protocols?
The DMT group is cleaved with 3% dichloroacetic acid (DCA) in dichloromethane (10–25 seconds), but prolonged exposure damages the nucleobase. Alternative mild acids (e.g., 0.5 M benzoic acid in toluene) reduce depurination risks. Stability studies via HPLC show that DMT-on intermediates degrade by ~5% after 24 hours at 25°C, necessitating timely deprotection. Temperature-controlled synthesis (4°C) improves stability .
Advanced: How can researchers resolve contradictions in reported CAS numbers or structural data for this compound?
Discrepancies in CAS numbers (e.g., 105931-57-5 vs. 102212-98-6) may arise from isomeric variations or supplier errors. Cross-validation via high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) clarifies structural assignments. Public databases (PubChem, CAS Common Chemistry) should be cross-checked, and batch-specific certificates of analysis (CoA) requested from suppliers .
Advanced: What strategies are employed to study the impact of N-ethyl modification on base-pairing fidelity in oligonucleotides?
Thermal denaturation (Tm) assays with complementary strands reveal destabilization (~2–4°C reduction per modification). X-ray crystallography or MD simulations assess steric effects of the ethyl group. Enzymatic assays (e.g., polymerase incorporation rates) quantify replication fidelity. The modification is tolerated in mismatched regions but disrupts Watson-Crick pairing in coding sequences .
Advanced: How can orthogonal protection schemes be designed for simultaneous modification of multiple nucleoside sites?
Temporary 5'-DMT protection is paired with acid-stable groups (e.g., tert-butyldimethylsilyl for 2'-OH) or photolabile protections (e.g., nitroveratryl) for regioselective deprotection. For example, 2'-O-methyl and N-ethyl modifications are introduced sequentially using selective deblocking (e.g., TBAF for silyl removal). Compatibility with automated synthesizers requires stepwise optimization of deprotection kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
